
MC-Val-Cit-PAB-duocarmycin chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PAB-duocarmycin chloride (CAS: 2055896-98-3) is an antibody-drug conjugate (ADC) linker-payload complex designed for targeted cancer therapy. It combines the DNA minor groove alkylating agent duocarmycin with the protease-cleavable linker MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-para-aminobenzylcarbamate). This linker enables selective drug release in tumor microenvironments via lysosomal proteases (e.g., cathepsin B) . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-duocarmycin chloride involves multiple steps:
Synthesis of the Linker: The linker, MC-Val-Cit-PAB, is synthesized using a series of peptide coupling reactions. The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol (PAB) to form the linker.
Attachment of Duocarmycin: Duocarmycin is then attached to the linker through a carbamate linkage, forming the final conjugate. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Chloride Salt: The final product is converted to its chloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the peptide coupling and conjugation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Enzymatic Cleavage of the Val-Cit-PAB Linker
Mechanism :
The Val-Cit (valine-citrulline) dipeptide linker is cleaved by cathepsin B , a lysosomal protease overexpressed in tumor cells. This hydrolysis releases the para-aminobenzyloxycarbonyl (PAB) spacer (Fig. 1) .
Key Findings :
-
Cathepsin B Specificity : The cBu-Cit linker (cyclobutane-1,1-dicarboxamide-citrulline) shows enhanced specificity for cathepsin B compared to Val-Cit, reducing off-target cleavage. V<sub>max</sub>/K<sub>m</sub> values for cBu-Cit and Val-Cit are comparable, but cBu-Cit is less susceptible to non-specific proteases .
-
Carboxylesterase 1C (Ces1C) Instability : In mouse plasma, Val-Cit linkers undergo premature cleavage by Ces1C. Modifications like the Glu-Val-Cit linker (addition of glutamic acid) improve stability by reducing Ces1C recognition .
Table 1 : Comparative Cleavage Efficiency of Linkers
Linker Type | Enzyme Specificity | Stability in Mouse Plasma | V<sub>max</sub>/K<sub>m</sub> |
---|---|---|---|
Val-Cit | Broad (cathepsins B/L/K) | Low | 1.0 (baseline) |
cBu-Cit | Cathepsin B-selective | High | 1.1 |
Glu-Val-Cit | Cathepsin B-selective | High | 0.9 |
Self-Immolative Spacer Release
After enzymatic cleavage, the PAB spacer undergoes 1,6-elimination , releasing duocarmycin. This generates a quinone methide intermediate, which rapidly hydrolyzes to liberate the active payload (Fig. 2) .
Critical Reaction :
PAB-Carbamate1,6-eliminationQuinone MethideHydrolysisDuocarmycin
Activation of Duocarmycin Payload
Mechanism :
Duocarmycin is a prodrug requiring activation. The released payload undergoes intramolecular cyclization to form a cyclopropane ring, enabling DNA minor groove alkylation at adenine N3 (Fig. 3) .
Steps :
-
Phenol Deprotection : The free phenol group (masked in the conjugate) acts as a nucleophile.
-
Cyclopropane Formation : The phenol triggers cyclization, generating the electrophilic cyclopropane.
-
DNA Alkylation : The activated duocarmycin alkylates DNA, causing strand breaks and apoptosis.
Table 2 : Key Activation Parameters
Parameter | Value/Outcome | Source |
---|---|---|
DNA alkylation site | Adenine N3 (minor groove) | |
Activation half-life | <10 min (lysosomal conditions) | |
Cytotoxicity (IC₅₀) | Sub-nanomolar range |
Stability and Premature Release Considerations
Challenges :
-
Plasma Instability : Traditional Val-Cit linkers release payloads prematurely in circulation due to Ces1C .
-
Mitigation Strategies :
Table 3 : Stability Enhancements in Modified Linkers
Strategy | Plasma Half-Life (t<sub>1/2</sub>) | Maximum Tolerated Dose (MTD) |
---|---|---|
Val-Cit-PAB | 9.9 days | 3 mg/kg |
cBu-Cit-PAB | 10.4 days | 10 mg/kg |
Disulfide-CX | 10.1 days | 15 mg/kg |
Structural Insights and Molecular Interactions
Scientific Research Applications
MC-Val-Cit-PAB-duocarmycin chloride is an agent-linker conjugate designed for antibody-drug conjugates (ADCs) with potent antitumor activity . It incorporates Duocarmycin, a DNA minor groove binding alkylating agent, connected via the ADC linker MC-Val-Cit-PAB .
Key Features and Properties:
- Molecular Formula: C54H65Cl2N9O9
- Molecular Weight: 1055.05
- CAS Number: 2055896-98-3
- Purity: >98%
- Solubility: Soluble in DMSO at 130 mg/mL (with ultrasonic assistance)
Scientific Research Applications
This compound is primarily used in cancer research, particularly in the development of antibody-drug conjugates (ADCs) .
Antibody-Drug Conjugates (ADCs)
ADCs are designed to selectively deliver cytotoxic agents to tumor cells, enhancing efficacy and reducing systemic toxicity . this compound functions as a drug-linker conjugate in ADCs, combining the potent antitumor activity of Duocarmycin with the targeting capabilities of antibodies .
Linker Properties
The MC-Val-Cit-PAB linker includes a Val-Cit dipeptide, which is a common cleavable linker in ADCs . This dipeptide is stable in plasma and is efficiently cleaved by cathepsin B, which is overexpressed in many cancer cells . The PABA (para-aminobenzyl carbamate) component acts as a self-immolative spacer, facilitating the release of the active drug .
Preclinical Studies
Preclinical studies have shown the efficacy of Duocarmycin derivatives in various in vitro models, providing a rationale for further translational research . The use of ADCs with Duocarmycin analogs aims to improve intracellular concentrations and selective tumor delivery .
Examples of ADCs with Duocarmycins
In the ADC, SYD985, the linker is connected through a double carbamate to the Mc-val-cit-PABC unit . After cleavage by cathepsin B, the free phenol promotes an intramolecular rearrangement to form the electrophilic cyclopropyl form, which is the active alkylating agent .
Research Use
Mechanism of Action
MC-Val-Cit-PAB-duocarmycin chloride exerts its effects through the following mechanism:
Targeting: The ADC targets cancer cells by binding to specific antigens on their surface.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Release: The linker is cleaved by intracellular enzymes, releasing duocarmycin.
DNA Alkylation: Duocarmycin binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes structural, functional, and pharmacological differences between MC-Val-Cit-PAB-duocarmycin chloride and related ADC linker-payloads:
Structural and Functional Differences
- Linker Technology: this compound incorporates a quaternary ammonium-based bioreversible linker, which improves pharmacokinetics by reducing premature payload release compared to standard MC-Val-Cit-PAB linkers .
Payload Mechanisms :
Stability and Release :
Preclinical and Clinical Performance
- This compound: Demonstrated efficacy in xenograft models of ovarian and breast cancers, with tumor regression at 1 mg/kg doses. However, dose-limiting hematological toxicity was observed .
- MC-Val-Cit-PAB-MMAE : Approved in ADCs like brentuximab vedotin, validating the MC-Val-Cit-PAB linker’s clinical utility. However, resistance mechanisms (e.g., P-glycoprotein efflux) limit its use in multidrug-resistant tumors .
- MC-Val-Cit-PAB-indibulin : Shows promise in overcoming taxane resistance but lacks clinical validation .
Biological Activity
MC-Val-Cit-PAB-duocarmycin chloride is a sophisticated compound utilized primarily in cancer therapy, particularly as part of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula : C₅₄H₆₅ClN₉O₉
- Molecular Weight : 1055.05 g/mol
- CAS Number : 2055896-98-3
This compound combines the potent antitumor properties of duocarmycin, a DNA minor groove-binding alkylating agent, with a specific linker (MC-Val-Cit-PAB) designed to enhance selectivity for cancer cells while minimizing damage to normal tissues .
The biological activity of this compound is primarily attributed to its duocarmycin component, which acts through the following mechanisms:
- DNA Alkylation : The compound forms covalent bonds with DNA, leading to alkylation that disrupts DNA replication and transcription.
- Induction of Apoptosis : By interfering with cellular replication, it triggers programmed cell death (apoptosis) in malignant cells .
- Selective Targeting : The linker component allows for targeted delivery of the cytotoxic agent specifically to tumor cells, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapy .
In Vitro Studies
A series of in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, IC₅₀ values (the concentration required to inhibit 50% of cell growth) have been reported as follows:
Compound | IC₅₀ (nM) |
---|---|
DSA | 0.05 |
DUMA | 0.3 |
DUMB2 | 1.5 |
DUMB1 | 3.0 |
DUMC2 | 20 |
DUMC1 | 40 |
These results indicate that duocarmycin analogs exhibit potent cytotoxicity, underscoring their potential as effective therapeutic agents .
In Vivo Studies
In vivo experiments involving xenograft mouse models have shown that this compound significantly inhibits tumor growth. For example:
- A study reported a tumor regression at a single dose of 3 mg/kg in human lymphoma tumor xenografts using an ADC containing this compound .
- Stability studies in rodent serum indicated that the linker’s design enhances the pharmacokinetics and therapeutic index compared to traditional ADCs .
Synthesis and Development
The synthesis of this compound involves several key steps that require precision and complexity. The process typically includes:
- Linker Synthesis : The MC-Val-Cit linker is synthesized to ensure stability and effective drug release.
- Conjugation with Duocarmycin : The linker is then conjugated with duocarmycin through a bioreversible linkage, enhancing its specificity for cancer cells .
The development of this compound reflects ongoing advancements in linker chemistry aimed at improving the efficacy and safety profiles of ADCs.
Q & A
Basic Research Questions
Q. What are the key structural features of MC-Val-Cit-PAB-duocarmycin chloride that influence its role in antibody-drug conjugates (ADCs)?
The compound’s efficacy in ADCs stems from its modular design:
- The MC-Val-Cit-PAB linker includes a protease-cleavable Valine-Citrulline (Val-Cit) dipeptide sequence, enabling controlled drug release via cathepsin B in lysosomes .
- The para-aminobenzyl (PAB) spacer enhances stability in circulation while facilitating self-immolative cleavage upon linker breakdown .
- The duocarmycin payload is a DNA alkylating agent with potent cytotoxicity, requiring precise targeting to minimize off-tumor toxicity . Structural validation via NMR and mass spectrometry is critical to confirm integrity during synthesis .
Q. What analytical methods are recommended for confirming the purity and stability of this compound during synthesis?
Standard protocols include:
- Reverse-phase HPLC with UV detection (λ = 260–280 nm) to assess purity and degradation products.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (theoretical: 572.7 g/mol; experimental: ±0.5 ppm tolerance) .
- Stability assays in simulated physiological buffers (e.g., PBS at pH 7.4 and 37°C) to evaluate linker-drug integrity over 24–72 hours .
Q. How does the Val-Cit-PAB linker facilitate controlled drug release in target cells?
The linker leverages:
- Proteolytic cleavage : Cathepsin B, overexpressed in tumor lysosomes, cleaves the Val-Cit bond, releasing the PAB-duocarmycin intermediate.
- Self-immolation : The PAB spacer undergoes 1,6-elimination, freeing duocarmycin for DNA minor groove alkylation . Methodological note: Use fluorogenic substrates (e.g., Z-Val-Cit-AMC) in cell lysates to quantify cathepsin B activity and correlate with drug release kinetics .
Advanced Research Questions
Q. How can researchers optimize the stability of the MC-Val-Cit-PAB linker in systemic circulation while ensuring tumor-specific drug release?
Strategies include:
- Linker modifications : Introducing steric hindrance (e.g., methyl groups) or polyethylene glycol (PEG) chains to reduce protease accessibility in blood .
- pH-sensitive triggers : Incorporating hydrazone or β-glucuronide moieties to enhance cleavage specificity in acidic tumor microenvironments .
- In vitro validation: Compare linker stability in human plasma (37°C, pH 7.4) vs. tumor lysosomal conditions (pH 4.5–5.5) using LC-MS/MS .
Q. What experimental strategies can address discrepancies in reported cytotoxicity data across cancer cell lines?
Contradictions may arise due to:
- Heterogeneous cathepsin B expression : Quantify enzyme levels via Western blot or qPCR in cell lines (e.g., HeLa vs. MCF-7) to correlate with ADC efficacy .
- Drug resistance mechanisms : Assess ABC transporter activity (e.g., P-glycoprotein) using calcein-AM efflux assays .
- Statistical rigor: Apply multivariate analysis to control for variables like cell doubling time and drug internalization rates .
Q. What in vivo models are most suitable for evaluating the therapeutic index of ADCs incorporating this compound?
Prioritize models that mimic human pharmacokinetics and tumor biology:
- Xenograft models : Use immunodeficient mice (e.g., NSG) implanted with cathepsin B-high tumors (e.g., Raji lymphoma) .
- Syngeneic models : Evaluate immune-modulatory effects in immunocompetent hosts (e.g., MC38 colon carcinoma in C57BL/6 mice) .
- Key endpoints: Measure tumor growth inhibition (TGI), plasma half-life (via ELISA), and off-target toxicity (e.g., liver enzyme ALT/AST levels) .
Properties
Molecular Formula |
C54H65ClN9O9+ |
---|---|
Molecular Weight |
1019.6 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1 |
InChI Key |
XPOJSPASJJBTCF-MUYWJSLASA-O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.